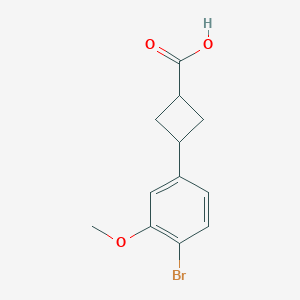
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with significant potential in various scientific fields It is characterized by a cyclobutane ring substituted with a bromo and methoxy group on the phenyl ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid typically involves the bromination of cyclobutanecarboxylic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, methylation, and subsequent cyclization reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromo group can yield the corresponding cyclobutyl derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxaldehyde or this compound.
Reduction: Formation of 3-(4-Methoxyphenyl)cyclobutanecarboxylic acid.
Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)cyclobutanecarboxylic acid largely depends on its interaction with biological targets. The bromo and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
3-Bromocyclobutanecarboxylic acid: Lacks the methoxy group, which can significantly alter its reactivity and applications.
4-Bromo-3-methylbenzoic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
3-(4-bromo-3-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-11-6-7(2-3-10(11)13)8-4-9(5-8)12(14)15/h2-3,6,8-9H,4-5H2,1H3,(H,14,15) |
Clave InChI |
YMIBGZVOEIKTBX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





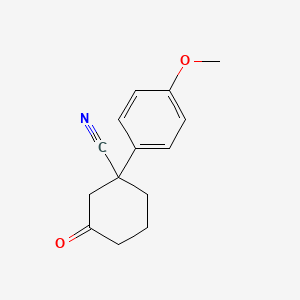
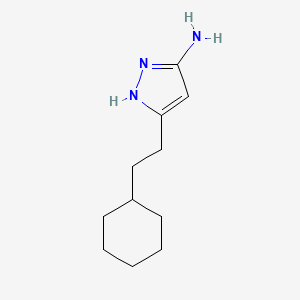


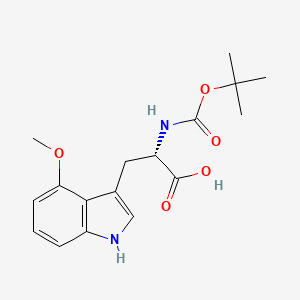
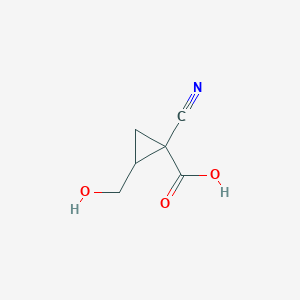
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13085013.png)
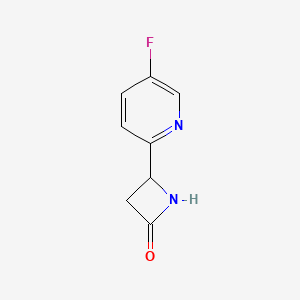
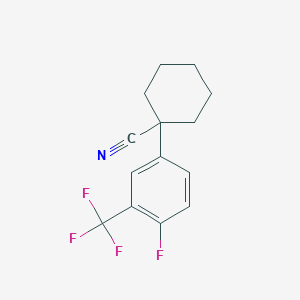
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
